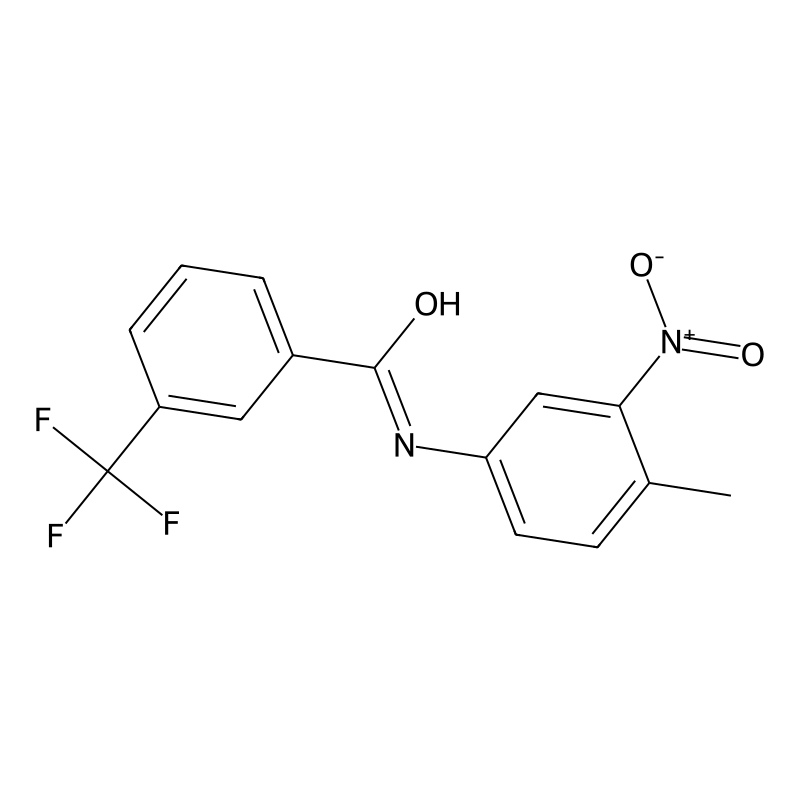N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is an organic compound classified as a benzamide. Its molecular formula is and it has a molecular weight of approximately 324.25 g/mol. This compound features a trifluoromethyl group, known for enhancing biological activity and metabolic stability, and a nitro group, which can participate in various
- Nitration: The introduction of the nitro group typically requires concentrated nitric acid and sulfuric acid as catalysts, conducted under controlled low-temperature conditions to manage the reaction rate.
- Amidation: This involves forming an amide bond between a nitro-substituted aromatic amine and a benzoyl chloride derivative, often facilitated by a base such as triethylamine to neutralize hydrochloric acid produced during the reaction .
The biological activity of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is influenced by its functional groups. The trifluoromethyl group can enhance lipophilicity, potentially improving bioavailability and metabolic stability. The nitro group can engage in redox reactions, making this compound suitable for various biological studies. It may serve as a model compound in drug design, allowing researchers to explore the effects of these substituents on biological activity .
The synthesis of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide can be outlined as follows:
- Preparation of 4-Methyl-3-nitroaniline: This precursor is synthesized through nitration of 4-methylaniline.
- Formation of Benzoyl Chloride Derivative: A suitable benzoyl chloride is prepared or sourced.
- Amidation Reaction: The amine reacts with the benzoyl chloride derivative in the presence of a base (e.g., triethylamine) to form the desired amide.
- Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity .
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide finds applications in:
- Medicinal Chemistry: As an intermediate in synthesizing pharmaceutical compounds.
- Agrochemicals: Used in developing herbicides or pesticides due to its structural characteristics.
- Research: Serves as a model compound for studying the effects of trifluoromethyl and nitro groups on biological systems .
Interaction studies involving N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action, particularly how the trifluoromethyl and nitro groups influence interactions at the molecular level .
Several compounds share structural similarities with N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| N-(4-Methyl-3-nitrophenyl)-4-(trifluoromethyl)benzamide | 883028-23-7 | 1.00 |
| 4-Nitro-N-(3-(trifluoromethyl)phenyl)benzamide | 3319-17-3 | 0.90 |
| N-(3-Nitro-2-(trifluoromethyl)phenyl)acetamide | 1807058-35-0 | 0.86 |
| N-(2-Amino-3-nitro-5-(trifluoromethyl)phenyl)benzamide | 57421-00-8 | 0.85 |
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is unique due to its specific arrangement of functional groups that enhance its chemical reactivity and biological activity compared to other similar compounds .
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a benzamide backbone substituted with a 4-methyl-3-nitrophenyl group and a 3-(trifluoromethyl)benzoyl moiety. Its molecular formula, $$ \text{C}{15}\text{H}{11}\text{F}{3}\text{N}{2}\text{O}{3} $$, corresponds to a molecular weight of 324.25 g/mol. The compound’s structure features two distinct functional groups: a nitro group (-NO$$2$$) at the 3-position of the phenyl ring and a trifluoromethyl group (-CF$$_3$$) at the 3-position of the benzoyl ring. These electron-withdrawing substituents significantly influence the compound’s electronic properties, solubility, and reactivity.
The crystalline form of the compound is stabilized by intramolecular hydrogen bonding between the amide hydrogen and the nitro group, as inferred from structural analogs. While precise melting and boiling points are not extensively documented in publicly available literature, related benzamide derivatives with similar substituents exhibit melting points in the range of 160–164°C. The compound’s solubility profile suggests moderate lipophilicity due to the trifluoromethyl group, enhancing its compatibility with organic solvents such as dichloromethane and dimethyl sulfoxide.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{11}\text{F}{3}\text{N}{2}\text{O}_{3} $$ | |
| Molecular Weight | 324.25 g/mol | |
| CAS Registry Number | 221876-21-7 | |
| SMILES Notation | O=C(NC1=CC=C(C)C(N+[O-])=C1)C2=CC=CC(C(F)(F)F)=C2 |
Historical Context in Synthetic Organic Chemistry
The synthesis of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide emerged in the late 20th century alongside advancements in fluorinated compound research. Its development aligns with the broader exploration of trifluoromethyl-containing molecules, which gained momentum due to their unique electronic and metabolic properties. The compound’s preparation typically involves a two-step process:
- Nitration of 4-methylaniline to yield 4-methyl-3-nitroaniline, followed by
- Amidation with 3-(trifluoromethyl)benzoyl chloride under basic conditions.
This methodology mirrors strategies employed in synthesizing bioactive benzamides, such as antipsychotics and antiemetics. The incorporation of the trifluoromethyl group reflects a deliberate design choice to enhance metabolic stability and bioavailability, a trend prevalent in medicinal chemistry since the 1990s.
Significance in Chemical Research
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide serves as a critical intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group imparts resistance to oxidative degradation, making the compound a valuable scaffold for drug candidates targeting central nervous system disorders and cancer. For example, its structural analogs have been investigated as kinase inhibitors and protease modulators.
In materials science, the nitro group’s redox activity enables its use in photoactive polymers and coordination complexes. Additionally, the compound’s electronic profile facilitates studies on charge-transfer interactions in organic semiconductors.
Table 2: Research Applications
| Field | Application | Reference |
|---|---|---|
| Medicinal Chemistry | Scaffold for kinase inhibitors | |
| Materials Science | Photoactive polymer synthesis | |
| Organic Synthesis | Intermediate for fluorinated analogs |
Nomenclature and Registry Information
The systematic IUPAC name for the compound is N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide. Alternative designations include 3-(trifluoromethyl)-N-[4-methyl-3-nitrophenyl]benzamide and the CAS registry number 221876-21-7. Its PubChem CID (11716802) and InChIKey (BYPUIHMPVYJHKV-UHFFFAOYSA-N) provide unique identifiers for database retrieval.
Table 3: Nomenclature and Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| IUPAC Name | N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
| CAS Number | 221876-21-7 | |
| PubChem CID | 11716802 | |
| MDL Number | MFCD07834983 |








